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Compound of Interest

Compound Name: 2-(4-Aminophenylthio)acetic acid

Cat. No.: B089599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(4-
Aminophenylthio)acetic acid, a compound of interest in various research and development

applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for

acquiring such spectra.

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following tables

summarize the predicted spectral characteristics of 2-(4-Aminophenylthio)acetic acid. These

predictions are based on the analysis of its functional groups: a para-substituted benzene ring,

a primary aromatic amine, a thioether linkage, and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~7.2-7.4 Doublet 2H
Aromatic H (ortho to -

S-)

~6.6-6.8 Doublet 2H
Aromatic H (ortho to -

NH₂)

~5.0-6.0 Singlet (broad) 2H -NH₂

~3.6 Singlet 2H -S-CH₂-

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm Assignment

~170-175 -COOH

~145-150 Aromatic C-NH₂

~130-135 Aromatic C-S

~115-120 Aromatic C-H (ortho to -NH₂)

~110-115 Aromatic C-H (ortho to -S-)

~35-40 -S-CH₂-

Infrared (IR) Spectroscopy
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3300-3500 Strong, Broad O-H (Carboxylic Acid) Stretching

3200-3400 Medium (two bands) N-H (Amine) Stretching

3000-3100 Medium C-H (Aromatic) Stretching

2850-2960 Medium C-H (Aliphatic) Stretching

1680-1720 Strong C=O (Carboxylic Acid) Stretching

1600-1620 Medium N-H (Amine) Bending

1450-1550 Medium to Strong C=C (Aromatic) Stretching

1210-1320 Strong C-O (Carboxylic Acid) Stretching

1000-1250 Medium C-N (Amine) Stretching

650-750 Medium C-S (Thioether) Stretching

Mass Spectrometry (MS)
A significant collection of mass spectra for 2-(4-Aminophenylthio)acetic acid is available in

the mzCloud database, which contains 190 mass spectra across 2 spectral trees.[1] The

expected molecular ion peak [M]⁺ would be observed at m/z 183.0354, corresponding to the

molecular weight of the compound (C₈H₉NO₂S).

Expected Fragmentation Patterns:

The molecule is expected to fragment at several key positions, including:

Loss of the carboxylic acid group (-COOH): leading to a fragment at m/z 138.

Cleavage of the C-S bond: resulting in fragments corresponding to the aminophenylthio and

acetic acid moieties.

Decarboxylation (-CO₂): producing a fragment at m/z 139.
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Experimental Protocols
The following sections outline generalized protocols for obtaining the spectral data described

above. These are intended as a guide and may require optimization based on the specific

instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2-(4-Aminophenylthio)acetic acid in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H and ¹³C NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Temperature: 298 K.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 2-(4-Aminophenylthio)acetic acid sample directly onto

the crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):

Prepare a dilute solution of 2-(4-Aminophenylthio)acetic acid in a suitable solvent (e.g.,

methanol, acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (LC-MS):

Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.
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Source Temperature: 100-150 °C.

Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral

data for a chemical compound like 2-(4-Aminophenylthio)acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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